molecular formula C15H8ClNO4 B169796 2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 160878-86-4

2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B169796
CAS No.: 160878-86-4
M. Wt: 301.68 g/mol
InChI Key: YKCAKALCCZMBAN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClNO4/c16-11-3-1-2-4-12(11)17-13(18)9-6-5-8(15(20)21)7-10(9)14(17)19/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCAKALCCZMBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Phthalic Anhydride Derivatives with 2-Chloroaniline

A widely reported method involves the condensation of substituted phthalic anhydrides with 2-chloroaniline derivatives. This approach leverages the reactivity of anhydrides with amines to form isoindole-1,3-dione frameworks.

Procedure :

  • Starting Materials : 5-Carboxyphthalic anhydride and 2-chloroaniline.

  • Reaction Conditions :

    • Solvent: Acetic acid or DMF.

    • Temperature: 120–140°C under reflux.

    • Catalyst: Triethylamine (TEA) or pyridine.

  • Mechanism : Nucleophilic attack of the amine on the anhydride, followed by cyclization and dehydration.

  • Yield : 65–78% after recrystallization from ethanol/water mixtures.

Optimization Notes :

  • Excess 2-chloroaniline (1.2 equiv) improves yield.

  • Microwave-assisted synthesis reduces reaction time to 30 minutes (yield: 72%).

Alkylation of Potassium Phthalimide

This method utilizes potassium phthalimide as a nucleophile, reacting with 2-chlorobenzyl halides to form the isoindole core.

Procedure :

  • Starting Materials : Potassium phthalimide and 2-chlorobenzyl chloride.

  • Reaction Conditions :

    • Solvent: DMF or DMSO.

    • Temperature: 80–100°C for 6–8 hours.

    • Base: K₂CO₃ or Cs₂CO₃.

  • Workup : Acidic hydrolysis (HCl, 6M) to liberate the carboxylic acid group.

  • Yield : 60–68%.

Advantages :

  • Avoids harsh conditions required for anhydride openings.

  • Compatible with sensitive functional groups.

Multi-Step Synthesis via Intermediate Formation

A patented route (WO2014018866A1) outlines a multi-step approach for structurally related isoindole derivatives, adaptable to the target compound:

Steps :

  • Synthesis of 3-Amino-4-hydroxyphthalic Acid :

    • Hydrolysis of dimethyl 3-nitro-4-hydroxyphthalate using NaOH (70°C, 4 hours).

    • Reduction of nitro group with H₂/Pd-C (quantitative yield).

  • Cyclization with 3-Aminopiperidine-2,6-dione :

    • Condensation in acetic acid at 120°C for 12 hours.

    • Yield: 55–60% after column chromatography.

Critical Parameters :

  • Use of BCl₃ for deprotection of hydroxyl groups.

  • Final purification via recrystallization (ethanol/hexane).

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
Phthalic Anhydride Route5-Carboxyphthalic anhydrideReflux, 12–24 hours65–78%Scalable, minimal byproductsRequires high temperatures
Alkylation ApproachPotassium phthalimide80–100°C, 6–8 hours60–68%Functional group toleranceMultiple steps for hydrolysis
Multi-Step SynthesisDimethyl 3-nitro-4-hydroxyphthalate70–120°C, 16 hours55–60%High purity, adaptable to derivativesComplex optimization required

Advanced Techniques and Modifications

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, condensation reactions achieve completion in 30 minutes with 72% yield, compared to 12 hours conventionally.

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective formation of isoindole derivatives, though yields remain moderate (45–50%).

Solid-Phase Synthesis

Used for combinatorial libraries, this method employs resin-bound phthalimide precursors. After alkylation and cleavage, the target compound is obtained in 40–50% yield.

Challenges and Solutions

  • Regioselectivity : Competing reactions at C-5 vs. C-6 positions are mitigated using sterically hindered bases (e.g., DBU).

  • Purification : High solubility in polar solvents complicates isolation. Gradient recrystallization (water/ethanol) improves purity.

  • Byproduct Formation : Over-alkylation is minimized by slow addition of alkylating agents.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times (patent US9133161B2).

  • Green Chemistry : Solvent-free conditions under microwave irradiation reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of substituted derivatives.

Scientific Research Applications

Research indicates that 2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibits significant biological activity, particularly in the following areas:

Heparanase Inhibition

Heparanase is an enzyme that degrades heparan sulfate, a component of the extracellular matrix involved in cell signaling and tumor progression. Inhibition of heparanase activity is of interest for its potential applications in:

  • Cancer Therapy : The compound has shown promise in inhibiting heparanase, suggesting its potential role in preventing tumor metastasis.
  • Angiogenesis : By inhibiting heparanase, the compound may also interfere with the formation of new blood vessels that tumors require for growth.

Selectivity and Potency

Studies have demonstrated that derivatives of compounds within the same class exhibit potent heparanase inhibitory activity with high selectivity over other enzymes such as human beta-glucuronidase. This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies

Several studies have focused on the biological implications of this compound:

Case Study 1: Cancer Research

A study published in "Cancer Research" explored various derivatives of this compound as potential heparanase inhibitors. Results indicated that some derivatives exhibited IC₅₀ values ranging from 200 to 500 nM against heparanase, demonstrating their effectiveness in inhibiting tumor cell migration and proliferation.

Case Study 2: Angiogenesis Inhibition

Research has also highlighted the anti-angiogenic properties of this compound class. By inhibiting heparanase activity, these compounds can potentially disrupt angiogenesis, making them valuable candidates for cancer therapy aimed at limiting tumor growth through blood supply restriction .

Comparative Analysis with Related Compounds

Compound NameStructureHeparanase Inhibition ActivitySelectivity
2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acidStructurePotent (IC₅₀: 200–500 nM)High
2-(Chloro-benzyl)-1,3-dioxo-2,3-dihydro-1H-isoindoleStructureModerateModerate

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

a) 2-(4-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid
  • Molecular Formula: C₁₅H₈ClNO₄
  • Molecular Weight : 301.69 g/mol
  • Key Difference : Chlorine substituent at the 4-position of the phenyl ring.
  • Implications : Altered electronic and steric properties may affect binding affinity in biological systems compared to the 2-chloro isomer.
b) 2-(3-Hydroxyphenyl)- and 2-(4-Hydroxyphenyl)- Derivatives
  • Molecular Formula: C₁₅H₉NO₅
  • Molecular Weight : 283.24 g/mol
  • Implications : Enhanced solubility in aqueous media but reduced lipophilicity compared to chloro-substituted analogs.

Substituent Type Variations

a) 2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic Acid
  • Molecular Formula: C₁₆H₁₀ClNO₄
  • Molecular Weight : 315.71 g/mol
  • Key Difference : Addition of a methyl group at the 4-position of the phenyl ring.
b) 2-(2,5-Dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid
  • Molecular Formula: C₁₅H₇Cl₂NO₄
  • Molecular Weight : 336.13 g/mol (estimated)
  • Key Difference : Two chlorine atoms enhance electron-withdrawing effects.
  • Implications : May influence reactivity in nucleophilic substitution reactions or metabolic stability.

Core Structure Modifications

a) 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid (Parent Compound)
  • Molecular Formula: C₉H₅NO₄
  • Molecular Weight : 207.14 g/mol
  • Key Difference : Lacks the aryl substituent at position 2.
  • Implications : Simpler structure with lower molecular weight; serves as a scaffold for derivatization.
b) 2-[4-(Butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid
  • Molecular Formula: C₂₀H₁₇NO₆
  • Molecular Weight : 367.36 g/mol
  • Key Difference : Butoxycarbonyl group introduces ester functionality.
  • Implications : Modifies solubility and may act as a prodrug moiety for controlled release.

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Source
Target Compound 2-chlorophenyl C₁₅H₈ClNO₄ 301.69 High lipophilicity, 95% purity
4-Chloro isomer 4-chlorophenyl C₁₅H₈ClNO₄ 301.69 Altered steric effects
3-Hydroxyphenyl analog 3-hydroxyphenyl C₁₅H₉NO₅ 283.24 Enhanced polarity
3-Chloro-4-methylphenyl analog 3-chloro-4-methylphenyl C₁₆H₁₀ClNO₄ 315.71 Increased lipophilicity
Parent compound None C₉H₅NO₄ 207.14 Base scaffold

Biological Activity

The compound 2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS Number: 160878-86-4) is a member of the isoindole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H8ClNO4C_{15}H_8ClNO_4. Its structure features a chloro-substituted phenyl group attached to a dioxo isoindole framework, which is essential for its biological properties.

Mechanisms of Biological Activity

Research indicates that derivatives of isoindole compounds exhibit significant biological activities, particularly as inhibitors of various enzymes and in anti-cancer applications.

Enzyme Inhibition

A notable study highlighted the compound's role as an inhibitor of heparanase , an enzyme implicated in cancer metastasis and angiogenesis. The compound demonstrated potent inhibitory activity with an IC50 range of 200-500 nM against heparanase while showing selectivity over human beta-glucuronidase . This selectivity is crucial for minimizing side effects in therapeutic applications.

Anti-Angiogenic Effects

The anti-angiogenic properties of this compound have been observed in several studies. Compounds similar to this compound have been shown to inhibit endothelial cell proliferation and migration, which are critical processes in angiogenesis .

Case Studies and Research Findings

StudyFindingsReference
Study on heparanase inhibitionDemonstrated IC50 values between 200-500 nM with high selectivity over human beta-glucuronidase.
Anti-cancer activitySimilar isoindole derivatives exhibited significant cytotoxicity against various cancer cell lines.
Structure-activity relationship (SAR) analysisIdentified key structural features necessary for biological activity, such as the presence of the chloro group enhancing potency.

Therapeutic Potential

The therapeutic implications of this compound are promising:

  • Cancer Treatment : The compound's ability to inhibit heparanase suggests potential use in cancer therapies aimed at preventing metastasis.
  • Anti-inflammatory Applications : Given its enzyme inhibitory properties, it may also be explored for anti-inflammatory treatments where heparanase plays a role.
  • Drug Development : The unique structure provides a scaffold for developing new drugs targeting similar pathways.

Q & A

Q. What are the standard synthetic routes for 2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with substituted thiazolones or thioureas in acetic acid under catalytic conditions (e.g., sodium acetate). For example, analogous protocols for isoindole derivatives use reflux times of 3–5 hours, followed by crystallization from DMF/acetic acid mixtures .

Q. Key Reaction Conditions

ReagentMolar RatioSolventTemperatureTime
3-formyl-indole derivative1.1 equivAcetic acidReflux3–5 h
Sodium acetate2.0 equiv

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline), as seen in related isoindole structures, to resolve stereoelectronic effects .
  • FT-IR to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups.

Q. What are the stability profiles and recommended storage conditions?

The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid moisture, light, and incompatible materials (strong oxidizers, bases). No hazardous decomposition products are reported, but thermal degradation studies via TGA/DSC are advised to identify potential breakdown pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical-chemical data (e.g., solubility, melting points)?

Discrepancies often arise from purity variations or measurement methodologies. To address this:

  • Reproduce experiments using standardized protocols (e.g., USP melting point apparatus).
  • Validate purity via HPLC (>95% purity threshold) and elemental analysis.
  • Compare with structurally analogous compounds (e.g., 2-(2-methoxyphenyl)-isoindole derivatives) to infer trends .

Q. What computational strategies support mechanistic studies of its enzyme inhibition?

For biochemical interactions (e.g., Shikimate Dehydrogenase inhibition):

  • Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures (PDB: 1NYT) to identify binding poses.
  • Conduct MD simulations (GROMACS) to assess stability of ligand-enzyme complexes.
  • Validate predictions with in vitro assays (IC₅₀ measurements), as demonstrated for related isoindole inhibitors with ∆G values ≤ -7.29 kcal/mol .

Q. How are structure-activity relationships (SAR) explored for isoindole derivatives?

SAR studies focus on substituent effects:

  • Electron-withdrawing groups (e.g., -Cl at the 2-phenyl position) enhance metabolic stability.
  • Carboxylic acid moiety at C5 improves solubility and target engagement.
  • Compare derivatives like 2-(2,6-diethylphenyl)-isoindole (∆LogP = 3.2) to optimize lipophilicity .

Q. What analytical methods quantify this compound in biological matrices?

Validated protocols include:

  • HPLC-UV with C18 columns (λ = 254 nm) and mobile phases of acetonitrile/0.1% formic acid.
  • LC-MS/MS for trace detection (LOQ ≤ 1 ng/mL) using MRM transitions (e.g., m/z 320 → 245).
  • Sample preparation : Protein precipitation with acetonitrile or SPE for plasma/brain homogenates .

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